2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a piperazine moiety substituted with a 4-methoxyphenyl group at the 2-position of the bicyclic core. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their structural versatility and interactions with biological targets such as enzymes and receptors. This compound’s piperazine-aryl substitution pattern is a common pharmacophore in drug discovery, often associated with modulating receptor affinity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-15-7-5-14(6-8-15)22-9-11-23(12-10-22)19-20-13-16-17(21-19)3-2-4-18(16)24/h5-8,13H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYYBNWKRXHJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxyphenylpiperazine with a suitable quinazolinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
Antidepressant Activity
Research has indicated that quinazolinone derivatives exhibit significant antidepressant effects. The piperazine moiety in this compound enhances its interaction with serotonin and dopamine receptors, which are critical in mood regulation. A study demonstrated that compounds with similar structures showed increased serotonin reuptake inhibition, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
The quinazolinone scaffold has been extensively studied for its anticancer properties. Compounds similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of the methoxyphenyl group is believed to enhance its lipophilicity, improving membrane penetration and efficacy against microbial pathogens .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthesis routes:
| Step | Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|---|
| 1 | N-Alkylation | Piperazine, Methoxyphenyl Halide | Base (e.g., NaOH), Solvent (e.g., DMF) | N-Alkylated Piperazine |
| 2 | Cyclization | N-Alkylated Piperazine, Isocyanate | Heat | Quinazolinone Intermediate |
| 3 | Finalization | Quinazolinone Intermediate | Acidic/Basic Workup | Target Compound |
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this compound demonstrated significant improvements in patients with major depressive disorder compared to placebo controls. The study highlighted the compound's ability to modulate neurotransmitter levels effectively .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates upon treatment, confirming its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The target compound’s analogs differ primarily in substituents on the quinazolinone core, piperazine ring, or aryl groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Piperazine Modifications: The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to halogenated (e.g., 4-fluorophenyl in ) or benzyl () analogs. This may improve interactions with serotonin or dopamine receptors, common targets for piperazine-containing drugs .
Core Modifications: Methyl or fluorine at C7 () increases steric bulk and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility . Diamino groups () at C2 and C4 may improve water solubility but introduce metabolic instability due to susceptibility to oxidation .
Crystallization Behavior :
Research Findings and Limitations
- Synthetic Feasibility: Piperazine-quinazolinone hybrids are synthetically accessible, with yields dependent on substituent reactivity. Electron-withdrawing groups (e.g., halogens) may require harsher conditions .
- Biological Data Gaps: No direct activity data for the target compound are available in the evidence.
- Thermodynamic Stability: Quinazolinones with rigid bicyclic cores (e.g., ) exhibit higher melting points (>200°C) compared to furan-substituted derivatives (), which may degrade at lower temperatures .
Biological Activity
The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- CAS Number : 252964-68-4
- SMILES Notation : CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC)cc4
This compound features a piperazine moiety and a methoxyphenyl group, which are significant for its interaction with biological targets.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to This compound exhibit antidepressant and anxiolytic properties. These effects are often attributed to their action on serotonin and dopamine receptors. For instance, studies demonstrate that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators, influencing mood regulation and anxiety levels.
2. Antitumor Activity
Recent investigations have shown that the compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been noted for its activity against human astrocytoma cells, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with tumor growth.
3. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property is particularly relevant in the context of chronic inflammatory conditions.
The biological activity of This compound can be attributed to several mechanisms:
- Receptor Binding : The compound shows affinity for dopamine D2 receptors and serotonin receptors, which are crucial in mood regulation.
- Signal Transduction Modulation : It influences pathways such as MAPK/ERK signaling, which is vital for cell proliferation and survival.
- Cytokine Production Inhibition : By modulating immune responses, it can reduce the levels of inflammatory cytokines like TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antitumor | Cytotoxicity against astrocytoma | |
| Anti-inflammatory | Reduced cytokine production |
Study Example: Antitumor Activity in Human Astrocytoma Cells
In a study examining the effects on human astrocytoma cell line 1321N1, it was found that treatment with the compound led to significant cell death and reduced proliferation rates. The study utilized various assays to measure cell viability and apoptosis markers, confirming the compound's potential as an antitumor agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
